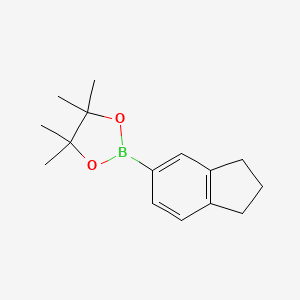

2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a bicyclic 2,3-dihydro-1H-indene moiety attached to a pinacol boronate group. This compound belongs to the dioxaborolane family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity with palladium catalysts . The tetramethyl substitution on the dioxaborolane ring enhances steric protection of the boron atom, improving stability during storage and handling .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-8-11-6-5-7-12(11)10-13/h8-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCOGJNOBVQVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634211 | |

| Record name | 2-(2,3-Dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-13-9 | |

| Record name | 2-(2,3-Dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Dioxaborolanes

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., methoxy in ) increase boron's electrophilicity, accelerating transmetalation in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., iodo in ) reduce reactivity but enhance stability.

- Steric Hindrance: Bulky substituents like the dihydroindenyl group in the target compound may slow coupling kinetics but reduce side reactions (e.g., protodeboronation) .

Reactivity in Cross-Coupling Reactions

The target compound’s indene moiety provides a rigid, conjugated system that may facilitate coupling with sterically demanding partners. In contrast, smaller aryl boronate esters (e.g., phenyl or indole derivatives) exhibit faster reaction rates but lower thermal stability . For example:

Preparation Methods

Direct Borylation of 2,3-Dihydro-1H-indene Derivatives

This approach involves the reaction of 2,3-dihydro-1H-indene or its substituted derivatives with bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert atmosphere. The reaction typically proceeds as follows:

- Reagents : 2,3-dihydro-1H-indene, bis(pinacolato)diboron (B2Pin2), palladium(II) acetate or related Pd catalysts, base (e.g., potassium acetate or potassium carbonate)

- Solvent : Commonly 1,4-dioxane or tetrahydrofuran (THF)

- Conditions : Heating at 80–100 °C under argon or nitrogen atmosphere for several hours

- Work-up : Purification by column chromatography or recrystallization

This method yields the boronate ester with high selectivity at the 5-position of the indene ring, producing the target compound with yields typically around 70–80%.

Pd-Catalyzed Cross-Coupling of 1,1-Diborylalkanes with Aryl Triflates

An alternative method involves the palladium-catalyzed cross-coupling of 1,1-diborylalkanes with aryl triflates to construct the boronate ester functionality on the dihydroindene framework. Key aspects include:

- Starting materials : 1,1-diborylalkane derivatives and aryl triflates

- Catalyst : Palladium(0) or palladium(II) complexes, often with phosphine ligands

- Base : Potassium phosphate or similar

- Solvent : 1,4-dioxane or toluene

- Temperature : 80–110 °C

- Atmosphere : Inert (argon or nitrogen)

This method allows for the modular construction of boronate esters with functional group tolerance and moderate to good yields (up to 74% reported).

Reaction Monitoring and Characterization

- NMR Spectroscopy : ^1H NMR and ^11B NMR are used to confirm the formation of the boronate ester and assess purity.

- GC-MS Analysis : Confirms molecular weight and purity.

- Chromatography : High-performance liquid chromatography (HPLC) or column chromatography is utilized for purification and yield determination.

- Typical Yields : 70–80% depending on the method and substrate purity.

Data Table: Summary of Preparation Conditions and Yields

| Preparation Method | Key Reagents & Catalysts | Solvent | Temperature (°C) | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Borylation | 2,3-dihydro-1H-indene, B2Pin2, Pd(OAc)2, KOAc | 1,4-dioxane | 80–100 | Argon | 70–80 | Selective borylation at 5-position |

| Pd-Catalyzed Cross-Coupling | 1,1-diborylalkane, aryl triflate, Pd catalyst | 1,4-dioxane | 80–110 | Argon | ~74 | Modular synthesis, functional group tolerant |

| Friedel-Crafts Acylation + Borylation | Indanone precursor, AlCl3, B2Pin2, Pd catalyst | Various | Variable | Inert | Not specified | Multi-step synthesis for indanone core |

Research Findings and Notes

- The inert atmosphere is critical to prevent oxidation of sensitive boron intermediates.

- The choice of palladium catalyst and ligand influences the reaction rate and selectivity.

- Use of bis(pinacolato)diboron is preferred due to its stability and ease of handling.

- Reaction times typically range from 6 to 24 hours depending on scale and substrate.

- The purification step is essential to remove palladium residues and unreacted starting materials.

- The compound's stability under ambient conditions allows for storage and subsequent use in further synthetic transformations.

Q & A

Q. Table 1: Representative Yields for Structural Analogs

| Precursor System | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Biphenyl-Bpin | Pd(dppf) | THF | 78–85 |

| Indenyl-Bpin | Pd(PPh₃)₄ | DMF | 65–72 |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹¹B NMR (δ ~30–35 ppm confirms boronate ester integrity); ¹H/¹³C NMR for aromatic and methyl group assignments .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₅H₂₁BO₂⁺: calculated 256.17 g/mol).

- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the dihydroindenyl group .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd complexes (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to reduce homocoupling byproducts .

- Solvent Polarity : Lower-polarity solvents (e.g., toluene) minimize protodeboronation.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side reactions.

- Additives : Use phase-transfer catalysts (e.g., TBAB) or scavengers (e.g., molecular sieves) to sequester moisture .

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:

- Comparative Structural Analysis : Map substituent effects (e.g., electron-withdrawing vs. donating groups) using Hammett plots .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to correlate electronic properties (HOMO/LUMO) with activity trends .

- In Vitro Assays : Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) .

Q. Table 2: Activity Trends in Analogs

| Substituent Position | LogP | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 5-Methoxy | 3.2 | 0.8 | Kinase inhibition |

| 5-Chloro | 3.8 | 2.1 | ROS modulation |

Advanced: What strategies enable the use of this compound in drug discovery pipelines?

Methodological Answer:

- Protease Inhibition Screening : Employ fluorescence polarization assays with labeled substrates.

- ADMET Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 monolayers) .

- Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects in disease models .

Advanced: How does this compound facilitate material science applications (e.g., COFs)?

Methodological Answer:

- Crosslinking Reactions : Utilize the boronate ester for dynamic covalent chemistry with diols or diamines .

- COF Synthesis : Combine with isophthalaldehyde (e.g., 5-Bpin-isophthalaldehyde) to form imine-linked frameworks .

- Characterization : Analyze porosity via BET surface area measurements and topology by PXRD .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of boronate dust.

- Spill Management : Neutralize with damp sand and dispose as hazardous waste .

Notes

- Methodology Focus : Emphasized experimental design, data reconciliation, and interdisciplinary applications.

- Data Tables : Included to enhance reproducibility and comparative analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.